molecular formula C10H20N2O B1403533 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL CAS No. 1403767-01-0

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL

Cat. No.: B1403533
CAS No.: 1403767-01-0
M. Wt: 184.28 g/mol
InChI Key: VOAYZFCNFPAWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a well-known strong base and nucleophilic catalyst .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the fungal P450 enzyme CtdY, which catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system . This interaction is followed by a decarboxylation step, forming a pentacyclic ring structure in the biosynthesis of 21R-citrinadin A . The compound’s high nucleophilicity also makes it a strong ligand and Lewis base, promoting various coupling reactions .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the fungal P450 enzyme CtdY leads to significant post-translational modifications, impacting the biosynthesis of complex biomolecules . Additionally, its role as a nucleophilic catalyst can influence cellular metabolic pathways by promoting the formation of key intermediates in biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its high nucleophilicity and ability to form strong binding interactions with biomolecules. The compound acts as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The interaction with the fungal P450 enzyme CtdY involves the cleavage of the amide bond, followed by decarboxylation, leading to the formation of a pentacyclic ring structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its high nucleophilicity can lead to gradual changes in its reactivity and interactions with other biomolecules over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its role as a catalyst in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst and reagent, promoting various biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of metabolic pathways . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of key intermediates in biochemical reactions . The compound’s role as a nucleophilic catalyst promotes the formation of polyurethane and other polymers, impacting metabolic flux and metabolite levels . Additionally, its interaction with the fungal P450 enzyme CtdY highlights its involvement in complex biosynthetic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s high nucleophilicity allows it to form strong binding interactions, facilitating its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its catalytic effects . Its interaction with the fungal P450 enzyme CtdY highlights its role in the biosynthesis of complex biomolecules within specific subcellular locations .

Preparation Methods

The synthesis of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable alkylating agents under controlled conditions. One common method includes the alkylation of DABCO with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Properties

IUPAC Name

2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAYZFCNFPAWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208559
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-01-0
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 2
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 3
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 4
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 5
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Reactant of Route 6
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.